molecular formula C8H13N3O3 B1327056 tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate CAS No. 1142202-21-8

tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate

Cat. No. B1327056
CAS RN: 1142202-21-8
M. Wt: 199.21 g/mol
InChI Key: TUAGEPQVWDMJHW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate, abbreviated as TBHT, is an organic compound that is widely used in scientific research due to its unique chemical structure and properties. It is a derivative of triazole, a five-membered heterocyclic aromatic compound, and has a carboxylate group attached to the nitrogen atom of the triazole ring. TBHT has a wide range of applications in organic synthesis, biochemistry, and pharmacology, and is a promising tool for further scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds:

  • A study reported the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones, highlighting the versatility of tert-butyl triazole derivatives in synthesizing heterocyclic compounds (Lkizler, Demirbas, & Lkizler, 1996).

Catalytic Activity and Complex Formation

2. Research into palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes used tert-butyl triazole derivatives. These complexes demonstrated significant catalytic activity in Suzuki–Miyaura cross-coupling reactions (Turek et al., 2014).

Synthesis of Novel Derivatives

3. The compound has been used in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, representing another facet of its application in creating novel heterocyclic derivatives (Ivanov et al., 2017).

Application in Organic Synthesis

4. Research demonstrated its role in the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, showcasing its utility in organic synthesis processes (Zelenov et al., 2014).

Structural and Chemical Studies

5. The compound was involved in the synthesis, characterization, and de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione, contributing to the understanding of the structural and chemical properties of such compounds (RashidiN. & BeradB., 2012).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1,2,4-triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)11-5-9-6(4-12)10-11/h5,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAGEPQVWDMJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134458
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142202-21-8
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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